2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and a carboxylic acid functional group at the 7-position. The presence of the oxan-4-yl substituent adds complexity and potential biological activity to this compound. It has garnered interest in medicinal chemistry for its potential therapeutic applications.
The compound is typically synthesized from various precursors through established chemical methods. Its structure and properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular identity and purity.
This compound falls under the category of heterocyclic compounds, specifically within the sub-class of imidazo[4,5-b]pyridine derivatives. It is classified based on its structural features and functional groups, which influence its chemical behavior and biological activity.
The synthesis of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves cyclizing appropriate precursors such as 2,3-diaminopyridine derivatives in the presence of carboxylic acid derivatives.
The molecular formula of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is . The structure features:
The molecular weight is approximately 202.20 g/mol. The compound's InChI key is provided as a unique identifier for database searches.
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for compounds like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid often involves interactions with specific biological targets, such as enzymes or receptors within cellular pathways. For instance, it may act as an inhibitor of certain kinases or other proteins involved in disease processes.
Relevant data from databases such as PubChem provide additional insights into these properties.
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has potential applications in:
Research continues into exploring its full range of applications and optimizing its synthesis for practical use in pharmaceuticals and other fields.
The construction of the imidazo[4,5-b]pyridine core represents the foundational step in synthesizing 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Contemporary methodologies have shifted toward microwave-assisted cyclocondensation due to significant reductions in reaction times (from hours to minutes) and improved regioselectivity compared to conventional thermal methods. The core formation typically employs 5-bromopyridine-2,3-diamine or its carboxylic acid-protected derivatives as starting materials, reacting with carbonyl equivalents under controlled dielectric heating [3] [9].
The microwave protocol enables precise temperature modulation (typically 120-180°C), critical for preventing decarboxylation during ring formation when using 5-(ethoxycarbonyl)pyridine-2,3-diamine precursors. Solvent optimization studies reveal that polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide optimal microwave absorption, with reaction times compressed to 15-30 minutes versus 8-15 hours under reflux conditions [3]. Catalyst screening indicates that p-toluenesulfonic acid (p-TSA) or aminoclay-supported catalysts enhance reaction efficiency, achieving yields exceeding 85% while minimizing byproduct formation [9].
Table 1: Optimization Parameters for Microwave-Assisted Imidazo[4,5-b]pyridine Synthesis
Precursor | Reagent | Solvent | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
5-Bromo-2,3-diaminopyridine | Benzaldehyde | DMF | 150 | 20 | 78 |
Ethyl 2,3-diaminopyridine-5-carboxylate | Acetic acid | DMSO | 140 | 25 | 82 |
Methyl 2,3-diaminopyridine-5-carboxylate | Trimethyl orthoformate | Ethanol | 120 | 30 | 75 |
A critical advancement involves the in situ protection of the carboxylic acid functionality during cyclization. Researchers have successfully employed tert-butyl ester or trimethylsilyl ethyl ester protecting groups, which withstand microwave conditions and are subsequently deprotected under mild acidic conditions [6]. This strategy prevents the formation of decarboxylated byproducts that commonly plague conventional synthesis routes. Recent innovations focus on continuous-flow microwave reactors that further enhance scalability and reproducibility for gram-scale production of the imidazo[4,5-b]pyridine-7-carboxylate core structure [9].
The introduction of the oxan-4-yl (tetrahydropyran-4-yl) moiety at the C2 position demands precise regiocontrol, typically achieved through transition-metal-catalyzed cross-coupling or nucleophilic substitution strategies. The halogenated precursor 2-chloro-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as the optimal substrate for metal-mediated coupling due to the superior leaving-group ability of chlorine at this position [8] [10].
Palladium-catalyzed Suzuki-Miyaura coupling has emerged as the predominant method for oxan-4-yl installation, utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane as the key boron reagent. Catalytic systems employing Pd(PPh₃)₄ (5 mol%) with potassium carbonate base in toluene/water mixtures (4:1) at 80-90°C provide yields of 70-85% while preserving the acid functionality [8]. Alternative ligand systems with SPhos or XPhos enable coupling at reduced temperatures (50-60°C), minimizing thermal degradation risks.
For halogen-deficient substrates, direct C-H functionalization strategies show promise. Rhodium(III) catalysts such as [CpRhCl₂]₂* facilitate regioselective ortho-alkylation using oxan-4-ylboronic acid neopentyl glycol esters under mild conditions (room temperature to 60°C). This approach bypasses pre-halogenation steps but requires careful optimization of directing groups to maintain selectivity at the C2 position [8].
Table 2: Oxan-4-yl Group Incorporation Methodologies
Method | Catalyst System | Oxan-4-yl Source | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | 4-(4,4,5,5-TM-1,3,2-dioxaborolan-2-yl)oxane | Toluene/H₂O, 85°C, 12h | 82 | >98% C2 |
Direct C-H Functionalization | [Cp*RhCl₂]₂/AgSbF₆ | Oxan-4-yl-B(pin) | DCE, 60°C, 24h | 68 | >95% C2 |
Nucleophilic Aromatic Substitution | CuI/1,10-phenanthroline | 4-Hydroxyoxane | DMSO, 140°C, 24h | 45 | 80% C2 |
Phase-transfer catalysis (PTC) offers an alternative pathway for oxan-4-yl introduction under milder conditions. Utilizing 4-bromoxane or 4-iodoxane with tetrabutylammonium bromide (TBAB) as phase-transfer agent in dichloromethane/50% NaOH systems facilitates nucleophilic displacement at room temperature. This method proves particularly valuable for acid-sensitive intermediates, providing moderate yields (45-60%) with excellent functional group tolerance toward the carboxylic acid moiety [4].
The synthesis of the carboxylic acid functionality at position 7 benefits significantly from solvent-free approaches and heterogeneous catalysis, which enhance atom economy and reduce environmental impact. Two principal routes predominate: (1) hydrolysis of pre-formed esters and (2) direct oxidation of alkyl-substituted precursors [5] [9].
The ester hydrolysis pathway employs ethyl or methyl 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylate as substrates under solvent-free conditions. Catalytic systems featuring aminoclay-encapsulated potassium hydroxide or montmorillonite K10-supported sodium carbonate facilitate hydrolysis at 60-80°C within 2-4 hours, achieving conversions >95% without racemization or decarboxylation [9]. This approach circumvents traditional aqueous-organic solvent mixtures that often necessitate extended reflux and generate substantial waste.
For substrates lacking the pre-formed carboxylate, catalytic oxidation using gold nanoparticles (3-5 nm) supported on nanocrystalline cerium oxide enables direct conversion of 7-methyl derivatives to carboxylic acids. Molecular oxygen serves as the terminal oxidant at atmospheric pressure in solvent-free systems, operating at 80-100°C with 90-98% selectivity toward the carboxylic acid over aldehyde intermediates [5].
Table 3: Solvent-Free Carboxylic Acid Synthesis Strategies
Starting Material | Catalyst/Reagent | Temp (°C) | Time (h) | Conversion (%) | Acid Purity (%) |
---|---|---|---|---|---|
Ethyl 2-(oxan-4-yl)imidazo[4,5-b]pyridine-7-carboxylate | KOH/aminoclay composite | 80 | 3 | 98 | 99.5 |
Methyl 2-(oxan-4-yl)imidazo[4,5-b]pyridine-7-carboxylate | Na₂CO₃/montmorillonite K10 | 70 | 4 | 96 | 98.8 |
7-Methyl-2-(oxan-4-yl)imidazo[4,5-b]pyridine | Au/CeO₂ (1 mol% Au) + O₂ | 90 | 6 | 95 | 97.2 |
Mechanochemical approaches utilizing ball milling technology represent an emerging frontier for carboxylic acid synthesis. Co-grinding the ester precursor with solid potassium hydroxide or sodium hydroxide in the presence of catalytic tetrabutylammonium bromide (5 mol%) achieves complete hydrolysis within 30-60 minutes without solvent addition. This technique demonstrates particular utility for acid-sensitive substrates, providing near-quantitative yields while minimizing thermal decomposition pathways [9]. The crystalline product obtained directly from milling typically exhibits high purity (>98%), reducing downstream purification requirements.
The carboxylic acid functionality at position 7 serves as a versatile handle for diversification through esterification and amidation reactions, enabling access to valuable derivatives for structure-activity relationship studies. Direct esterification employs Fischer-Speier conditions with sulfuric acid catalysis in refluxing alcohols, though these harsh conditions risk decomposition of the acid-sensitive imidazo[4,5-b]pyridine core [6] [10].
Advanced methodologies utilize coupling agents under mild conditions. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature efficiently converts the acid to methyl, ethyl, benzyl, and tert-butyl esters with yields of 80-95%. The tert-butyl ester proves particularly valuable as an acid-protecting group for subsequent nitrogen functionalization chemistry [10].
Amide bond formation represents the most pharmacologically relevant transformation. Two principal strategies predominate: (1) activated ester intermediates and (2) direct aminocoupling. The activated ester approach employs N-hydroxysuccinimide (NHS) or pentafluorophenyl esters prepared in situ from the carboxylic acid using N,N'-diisopropylcarbodiimide (DIC). These stable intermediates react readily with aliphatic and aromatic amines in dimethylformamide at 25-40°C, yielding amides without epimerization [6].
Table 4: Amidation and Esterification Methodologies
Derivatization Type | Reagent System | Conditions | Nucleophile | Yield (%) |
---|---|---|---|---|
Methyl Esterification | CH₃I, K₂CO₃, DMF | 25°C, 12h | -- | 90 |
Benzyl Esterification | BnBr, Cs₂CO₃, DMF | 25°C, 8h | -- | 85 |
Activated Ester Amidation | DIC/NHS, then R-NH₂ | DMF, 25°C, 4h | n-Butylamine | 92 |
Aniline | 88 | |||
Glycine ethyl ester | 85 | |||
Direct Amidation | EDC·HCl, HOBt, DIPEA | CH₂Cl₂, 0°C→25°C, 12h | Cyclopropylamine | 78 |
4-Aminotetrahydropyran | 80 |
Chemoselective amidation proves challenging when functionalizing amines in the presence of the imidazole NH. Protection strategies employing SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) or MOM-Cl (methoxymethyl chloride) effectively shield the pyrrolic nitrogen, enabling selective amide bond formation at the carboxylic acid position. Subsequent deprotection with trifluoroacetic acid (for SEM) or hydrochloric acid (for MOM) regenerates the NH functionality without amide bond cleavage [10].
Recent innovations focus on continuous-flow amidation platforms using immobilized catalysts such as polymer-supported 1-hydroxy-7-azabenzotriazole (HOAt). These systems achieve residence times under 5 minutes at 100°C with near-quantitative conversion, enabling rapid exploration of structure-activity relationships for pharmaceutical applications. The technology demonstrates exceptional compatibility with the oxan-4-yl substituent and the sensitive heterocyclic core [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0